N-(2-Propynyl)-N,N-di(2-propenyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-7-10(8-5-2)9-6-3/h1,5-6H,2-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSZRMNNYWHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Propynyl N,n Di 2 Propenyl Amine and Analogues
Alkylation Strategies for Tertiary Amine Formation
The most direct and widely employed method for the synthesis of N-(2-Propynyl)-N,N-di(2-propenyl)amine and its analogs is through the alkylation of precursor amines. This can be accomplished via sequential introduction of the allyl and propargyl groups or, in some cases, through one-pot multicomponent reactions.
Sequential Alkylation of Primary and Secondary Amines with Propargyl and Allyl Halides
A common and straightforward approach to this compound involves the sequential alkylation of a secondary amine with an appropriate halide. In this case, diallylamine (B93489) serves as a key intermediate, which is then propargylated.
The synthesis begins with the preparation of diallylamine, which is typically produced along with monoallylamine and triallylamine (B89441) by treating allyl chloride with ammonia. google.com The reaction conditions, such as temperature, pressure, and molar ratio of reactants, can be optimized to favor the formation of diallylamine. google.comacs.org One procedure for preparing diallylamine involves the hydrolysis of diallylcyanamide. orgsyn.org
Once diallylamine is obtained, it can be reacted with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base to yield the target tertiary amine. The base is necessary to neutralize the hydrohalic acid formed during the reaction. This method offers a high degree of control in the introduction of the different alkyl groups.
Table 1: Synthesis of this compound via Sequential Alkylation
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diallylamine | Propargyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | Not Specified | General Method |
| Diallylamine | Propargyl Chloride | Et₃N | THF | Room Temp. | Not Specified | General Method |
One-Pot Multicomponent Reactions for N-Alkylation
One-pot multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, and amine) and KA² coupling (ketone, alkyne, and amine), are powerful tools for the synthesis of propargylamines. nih.govnih.govorganic-chemistry.org These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step.
However, the direct synthesis of this compound using a traditional one-pot, three-component approach is challenging. These methods are primarily designed to install a single propargyl group onto a primary or secondary amine. The simultaneous and selective introduction of two allyl groups and one propargyl group onto a single nitrogen atom from simple precursors in a one-pot reaction is not a standard application of these methodologies and would likely result in a mixture of products. Therefore, for the specific synthesis of this compound, a sequential alkylation strategy is generally preferred for its superior control and selectivity.
Propargylamine (B41283) Synthesis Approaches
Beyond direct alkylation, other methodologies can be employed to construct the propargylamine scaffold, which could then be further functionalized to yield the target compound.
Transformation of Aziridines and Related Heterocycles
The ring-opening of aziridines presents a versatile method for the synthesis of functionalized amines. researchgate.netnih.govnih.govsemanticscholar.org In principle, this compound could be synthesized through the ring-opening of an appropriately substituted aziridine (B145994). For instance, an N-allyl aziridine could potentially be opened by a propargyl nucleophile. This approach, termed alkylative aziridine ring-opening, involves the activation of the aziridine ring by N-alkylation, followed by nucleophilic attack. researchgate.netnih.govnih.govsemanticscholar.org
This strategy offers the potential for stereochemical control at the carbon atoms of the original aziridine ring. However, the application of this method for the specific synthesis of this compound would require a carefully designed synthetic sequence, and specific examples for this target molecule are not prevalent in the literature.
Advanced Catalytic Methods for Propargylamine Scaffolds
Numerous advanced catalytic methods have been developed for the synthesis of propargylamines. These often involve the activation of C-H bonds or the use of transition metal catalysts to facilitate the coupling of amines with alkynes. nih.govorganic-chemistry.org For example, copper-catalyzed reactions are widely used for the synthesis of propargylamines. nih.gov
One catalytic approach involves the direct conversion of N-alkylamines to N-propargylamines through C-H activation. nih.gov This method avoids the use of halide leaving groups. While powerful, the application of such a method to the synthesis of this compound would likely involve the propargylation of diallylamine. The feasibility and efficiency would depend on the specific catalyst system and the reactivity of the diallylamine substrate.
Allylamine (B125299) Synthesis Approaches
The synthesis of the key precursor, diallylamine, is an important consideration. As mentioned previously, allylamines, including mono-, di-, and triallylamine, are typically produced industrially by the reaction of allyl chloride with ammonia. google.com The reaction is often carried out at elevated temperatures and pressures. google.com The use of a catalyst, such as cuprous chloride (Cu₂Cl₂), can influence the reaction rate and selectivity. acs.org The product mixture is then separated by distillation to isolate the desired diallylamine. An alternative laboratory-scale preparation involves the hydrolysis of diallylcyanamide. orgsyn.org
Table 2: Industrial Synthesis of Allylamines
| Reactants | Catalyst | Temperature (°C) | Pressure | Products |
| Allyl Chloride, Ammonia | None or Cu₂Cl₂ | 50-100 | Elevated | Monoallylamine, Diallylamine, Triallylamine |
General Amination of Allyl Precursors
A primary and straightforward method for the synthesis of this compound involves the direct N-alkylation of diallylamine with a suitable propargyl electrophile. This approach is a classic example of nucleophilic substitution, where the secondary amine acts as the nucleophile.
A representative procedure, analogous to the synthesis of similar tertiary propargylamines, involves the reaction of diallylamine with propargyl bromide. chemicalbook.com The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrobromic acid formed as a byproduct. chemicalbook.com Toluene is often employed as the solvent for this transformation. chemicalbook.com The reaction proceeds at room temperature, providing a convenient and efficient route to the desired product. chemicalbook.com
The general reaction scheme is as follows:
(CH₂=CHCH₂)₂NH + HC≡CCH₂Br → (CH₂=CHCH₂)₂NCH₂C≡CH + HBr
This method's simplicity and the ready availability of the starting materials, diallylamine and propargyl bromide, make it a common choice for laboratory-scale synthesis.
Beyond direct alkylation, other general methods for the formation of tertiary amines can be adapted for this synthesis. These include reductive amination of corresponding aldehydes or ketones and Tsuji-Trost allylic aminations of allylic alcohols or acetates. organic-chemistry.org However, for the specific case of introducing a propargyl group to a diallylamine backbone, direct alkylation with a propargyl halide is often the most direct route.
Multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, and amine), are also powerful tools for the synthesis of propargylamines. organic-chemistry.orgrsc.orgnih.gov While typically used for the synthesis of secondary propargylamines, variations of this method could potentially be developed for the synthesis of tertiary amines like this compound.
Below is a data table summarizing typical conditions for the N-alkylation of a secondary amine with propargyl bromide.
| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine, Propargyl bromide | K₂CO₃ | Toluene | 20 | 15 | 94 | chemicalbook.com |
This table is illustrative of a typical synthesis of a tertiary propargylamine via N-alkylation and can be adapted for the synthesis of this compound.
Stereocontrolled Allylic Amination Strategies
The synthesis of this compound does not inherently involve the creation of a new stereocenter at the nitrogen atom. However, stereocontrolled strategies become relevant when considering the synthesis of analogues with chiral allyl or propargyl groups. The principles of stereocontrolled allylic amination can be applied to control the stereochemistry of the carbon backbone of the molecule.
Metal-catalyzed asymmetric allylic amination is a powerful tool for the enantioselective synthesis of chiral allylic amines. organic-chemistry.org Catalysts based on iridium, rhodium, and palladium, in conjunction with chiral ligands, have been extensively studied for this purpose. organic-chemistry.orgmdpi.com For instance, iridium complexes with chiral phosphoramidite (B1245037) ligands have been shown to be highly effective in the enantioselective amination of allylic carbonates. organic-chemistry.orgresearchgate.net
While a direct application to the synthesis of this compound with chiral allyl groups has not been specifically reported, one could envision a strategy where a chiral allyl carbonate is reacted with propargylamine in the presence of a suitable iridium catalyst to generate a chiral N-allyl-N-propargylamine. Subsequent allylation would then yield the desired tertiary amine with one stereocentrically defined allyl group.
The stereochemical outcome of these reactions is highly dependent on the choice of metal catalyst, ligand, and reaction conditions. For example, iridium catalysts are known to favor the formation of branched allylic amines with high enantioselectivity. researchgate.net
The following table provides examples of catalyst systems used in stereocontrolled allylic amination.
| Catalyst | Ligand | Substrate | Nucleophile | Selectivity | Reference |
| [Ir(COD)Cl]₂ | Chiral Phosphoramidite | (E)-Cinnamyl carbonate | Secondary amine | High regio- and enantioselectivity | organic-chemistry.org |
| Rhodium complex | Tertiary allylic trichloroacetimidate | Aromatic amine | High regioselectivity | mdpi.com |
This table illustrates catalyst systems applicable to stereocontrolled allylic amination, which could be adapted for the synthesis of chiral analogues of this compound.
Convergent and Divergent Synthetic Routes for Complex Architectures Incorporating the this compound Motif
The this compound motif is a versatile building block for the synthesis of more complex molecular architectures due to the presence of multiple reactive functional groups: two allyl groups and one propargyl group. Both convergent and divergent synthetic strategies can be employed to incorporate this motif into larger structures.
Convergent Synthesis: In a convergent approach, the this compound core would be synthesized first and then coupled with other fragments to build the final complex molecule. The terminal alkyne of the propargyl group is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the amine to another molecule containing an azide (B81097) group.
The allyl groups can participate in a variety of transformations, including olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions. For example, ring-closing metathesis (RCM) of a precursor containing two this compound units could lead to the formation of macrocyclic structures.
Divergent Synthesis: In a divergent strategy, a simpler amine precursor could be elaborated in a stepwise fashion to introduce the allyl and propargyl groups, with further diversification occurring at each stage. For instance, a primary amine could first be propargylated, followed by the sequential or simultaneous introduction of two different allyl groups, potentially bearing other functionalities.
The reactivity of the allyl and propargyl groups can be selectively addressed. For example, the propargyl group can be selectively deprotonated and reacted with an electrophile, leaving the allyl groups intact for subsequent modification. This differential reactivity allows for a high degree of control in the construction of complex molecules.
The following table outlines potential reactions for the functionalization of the this compound motif.
| Functional Group | Reaction Type | Potential Application |
| Propargyl (Alkyne) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ligation to biomolecules, formation of triazole-containing heterocycles |
| Propargyl (Alkyne) | Sonogashira Coupling | Carbon-carbon bond formation with aryl or vinyl halides |
| Allyl (Alkene) | Olefin Metathesis (e.g., RCM, CM) | Synthesis of cyclic amines, macrocycles, and complex alkenes |
| Allyl (Alkene) | Hydroformylation | Introduction of an aldehyde functionality |
| Allyl (Alkene) | Wacker Oxidation | Conversion to a ketone |
Chemical Reactivity and Transformation of N 2 Propynyl N,n Di 2 Propenyl Amine
Reactivity of Alkene Functionalities (Allyl Groups)
The two allyl groups contain carbon-carbon double bonds (propene moieties) that are susceptible to reactions typical of alkenes. These include electrophilic additions, radical reactions at the allylic position, and participation as dienophiles in cycloaddition reactions.
Electrophilic Additions to Propene Moieties
The π-electrons of the double bonds in the allyl groups are nucleophilic and can react with a variety of electrophiles. In these addition reactions, the double bond is converted into a single bond, with new substituents added to the two carbon atoms that were formerly part of the double bond. Propargylic amines are recognized as useful synthons in the construction of various organic compounds. researchgate.netresearchgate.net
The table below summarizes potential electrophilic addition reactions involving the propene moieties of N-(2-Propynyl)-N,N-di(2-propenyl)amine.
| Reagent (Electrophile) | Reaction Type | Expected Product Feature |
| H-X (e.g., HBr, HCl) | Hydrohalogenation | Halogen adds to the more substituted carbon (Markovnikov's rule). |
| X₂ (e.g., Br₂, Cl₂) | Halogenation | Addition of two halogen atoms across the double bond. |
| H₂O, H⁺ | Acid-Catalyzed Hydration | Addition of H and OH across the double bond to form an alcohol. |
| BH₃ then H₂O₂, NaOH | Hydroboration-Oxidation | Anti-Markovnikov addition of H and OH to form an alcohol. |
In these reactions, the electrophile is attacked by the π-electron system of the alkene, typically leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The presence of two equivalent allyl groups means that these reactions can occur once or twice, depending on the stoichiometry of the reagents used.
Radical Reactions Involving Allyl Groups
The allyl groups are also susceptible to radical reactions, particularly at the allylic position (the carbon atom adjacent to the double bond). The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, facilitating hydrogen atom abstraction to form a resonance-stabilized allylic radical. youtube.com
A common example of this type of reaction is allylic bromination using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator (like AIBN). youtube.com The reaction proceeds through a radical chain mechanism:
Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, or a radical initiator generates bromine radicals (Br•) from a trace amount of HBr. youtube.com
Propagation: A bromine radical abstracts an allylic hydrogen from one of the allyl groups of this compound. This step forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). The newly formed allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction. youtube.com
Termination: The reaction is terminated when two radicals combine. youtube.com
The stability of the intermediate allylic radical is key to the selectivity of this reaction for the allylic position over addition to the double bond.
Cycloaddition Reactions (e.g., Diels-Alder) with Diallylamine (B93489) Components
The alkene moieties within the diallylamine component can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This powerful reaction forms a six-membered ring by reacting a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). wikipedia.orgorganic-chemistry.org
In this context, this compound would provide the dienophile. The reaction involves the concerted overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The reaction is highly stereospecific and provides a reliable method for constructing complex cyclic systems. wikipedia.orgnih.gov The efficiency of the Diels-Alder reaction is generally enhanced when the dienophile possesses electron-withdrawing groups, which lower the energy of its LUMO. organic-chemistry.org While the nitrogen atom in the diallylamine structure is generally considered electron-donating, the alkene functionalities can still undergo cycloaddition with highly reactive dienes. This reaction is a cornerstone in synthetic organic chemistry for creating six-membered rings with controlled stereochemistry. wikipedia.orgnih.gov
Reactivity of Alkyne Functionality (Propargyl Group)
The terminal alkyne of the propargyl group is a highly versatile functional group, distinguished by its acidic terminal proton and its ability to undergo various addition and cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" Applications
The terminal alkyne of the propargyl group is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govrsc.org This reaction, a cornerstone of "click chemistry," is a highly efficient, reliable, and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and near-quantitative yields, making it a powerful tool in diverse fields such as medicinal chemistry, bioconjugation, and polymer science. nih.govrsc.org The CuAAC reaction transforms the propargyl group of this compound and an organic azide (B81097) into a stable triazole linkage. nih.gov
Mechanistic Details and Scope in Macromolecular Synthesis
The mechanism of the CuAAC reaction involves a catalytic cycle with several key steps. nih.gov It is far more complex than a simple concerted cycloaddition and proceeds through a series of copper-coordinated intermediates. nih.govrsc.org
Key Mechanistic Steps of CuAAC
| Step | Description |
| Catalyst Generation | The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. beilstein-journals.orgorganic-chemistry.org This prevents oxidative homocoupling of the alkyne (Glaser coupling). nih.govbeilstein-journals.org |
| Acetylide Formation | The terminal alkyne reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate. nih.govresearchgate.net This step is believed to be crucial for activating the alkyne. |
| Azide Coordination & Cyclization | The organic azide coordinates to the copper acetylide complex. This is followed by the key bond-forming step where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to a six-membered copper-containing ring (a metallacycle). nih.gov |
| Ring Contraction & Protonolysis | The metallacycle rearranges and, upon protonolysis, collapses to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue. nih.gov |
In macromolecular synthesis , the CuAAC reaction is exceptionally valuable. iipseries.orgresearchgate.net Its high efficiency and functional group tolerance allow for its use in various polymerization and polymer modification strategies:
The use of this compound in these applications allows for the introduction of the reactive allyl groups into the resulting macromolecular structure, which can then be used for subsequent cross-linking or functionalization reactions.
Bioconjugation Applications in Academic Research
In academic research, the terminal alkyne of propargylamine (B41283) derivatives is a valuable functional group for bioconjugation, the process of chemically linking molecules to biomolecules such as proteins or fluorescent probes. One notable application involves the reaction of the propargylamine moiety with isothiocyanates.
Research has demonstrated that the reaction between propargylamine and fluorescein (B123965) isothiocyanate (FITC), a widely used fluorescent labeling probe, leads to the formation of 2-amino-4-methylenethiazolines. rsc.orgnih.gov This transformation proceeds through a tandem addition-cyclization mechanism. Initially, the amine attacks the isothiocyanate to form a propargylthiourea adduct, which then undergoes a spontaneous intramolecular cyclization to yield the stable thiazoline (B8809763) product. rsc.org This reaction is advantageous for bioconjugation due to its mild conditions. rsc.org Further studies have shown that this conjugation reaction can be significantly accelerated through catalysis. The use of silver(I) nitrate (B79036) as a catalyst has been shown to bring the reaction to full conversion within 10 minutes at room temperature for aromatic isothiocyanates, a significant rate enhancement compared to the uncatalyzed reaction which may require long incubation times. rsc.orgnih.gov This rapid, high-yield reaction highlights the utility of the propargyl group in academic research for creating stable, fluorescently tagged biomolecular conjugates.
Sonogashira Coupling and Other Cross-Coupling Reactions
The terminal alkyne of this compound is a suitable substrate for Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net
Academic research has focused on developing more versatile and milder protocols for this transformation. For instance, a copper- and amine-free Sonogashira reaction has been successfully applied to N,N-disubstituted propargylamines, which are structurally analogous to the target compound. This modified procedure utilizes a palladium catalyst and a phosphine (B1218219) ligand to couple N,N-diethylpropargylamine with various aryl bromides under mild conditions, achieving good to excellent yields. The reaction tolerates a range of functional groups on the aryl bromide, including methoxy, formyl, and acetyl groups. The elimination of the copper co-catalyst is advantageous as it prevents the formation of diyne side products resulting from oxidative homocoupling (Glaser coupling).
| Entry | Aryl Bromide | Catalyst System | Product | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / Ligand | 3-(4-methoxyphenyl)-N,N-diethylprop-2-yn-1-amine | 86 |
| 2 | 3-Bromoanisole | Pd(OAc)₂ / Ligand | 3-(3-methoxyphenyl)-N,N-diethylprop-2-yn-1-amine | 90 |
| 3 | Bromobenzene | Pd(OAc)₂ / Ligand | N,N-diethyl-3-phenylprop-2-yn-1-amine | 88 |
| 4 | 4-Bromobenzaldehyde | Pd(OAc)₂ / Ligand | 4-(3-(diethylamino)prop-1-yn-1-yl)benzaldehyde | 89 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ / Ligand | 1-(4-(3-(diethylamino)prop-1-yn-1-yl)phenyl)ethan-1-one | 86 |
This table presents data from a study on the copper- and amine-free Sonogashira coupling of N,N-diethylpropargylamine with various aryl bromides. The specific phosphine ligand used is detailed in the source publication.
Hydroarylation and Hydrometallation Reactions
The unsaturated propynyl (B12738560) and propenyl groups within this compound allow it to undergo addition reactions such as hydroarylation and hydrometallation.
Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across a double or triple bond. Palladium-catalyzed hydroarylation has been demonstrated on N-propargyl benzamides, where an aryl group from a boronic acid is added across the alkyne. d-nb.info This provides a direct route to N-allylbenzamide derivatives. d-nb.info A similar reactivity can be anticipated for the propargyl group in this compound. Additionally, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines has been developed to construct tetrahydroquinoline scaffolds.
Hydrometallation: This process involves the addition of a metal-hydride bond across an unsaturated C-C bond. The allyl groups of triallylamine (B89441), a structurally related compound, are known to undergo hydrozirconation. This reaction, using reagents like the Schwartz reagent (Cp₂ZrHCl), followed by transmetalation with germanium tetrachloride, has been used to construct complex bicyclic organogermanium compounds. This demonstrates the reactivity of the allyl groups in this compound towards hydrometallation, offering a pathway to functionalize the propenyl side chains.
Glaser Oxidative Homocoupling for Diynes
The terminal alkyne functionality of this compound enables it to undergo Glaser oxidative homocoupling to form a symmetrical 1,3-diyne. This classic reaction involves the coupling of two terminal alkyne molecules in the presence of a copper(I) salt, such as copper(I) chloride, an oxidant (typically air or oxygen), and a base. wikipedia.org
The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and dimerization to yield the 1,3-butadiyne (B1212363) linkage. wikipedia.org Modified procedures, such as the Hay coupling, utilize a catalytic amount of a Cu(I)-TMEDA (tetramethylethylenediamine) complex, which is reoxidized in the catalytic cycle by air. rsc.orgwikipedia.org Research reviews on Glaser coupling have noted that propargyl amines are suitable substrates for this transformation, affording the corresponding diynes in good yields. rsc.org This reactivity allows for the synthesis of larger, symmetrical molecules containing two tertiary amine functionalities linked by a conjugated diyne bridge, starting from this compound.
Reactivity of the Tertiary Amine Nitrogen
The nitrogen atom in this compound is a tertiary amine, characterized by a lone pair of electrons that imparts both nucleophilic and basic properties. Its reactivity is influenced by the steric hindrance imposed by the three unsaturated substituents.
Quaternization Reactions and Ammonium (B1175870) Salt Formation
The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This transformation is known as the Menshutkin reaction. semanticscholar.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net
The rate of quaternization is sensitive to several factors. Kinetic studies on various tertiary amines show that the reaction rate is influenced by the structure of the amine, the nature of the alkyl halide, and the solvent. researchgate.netd-nb.infosemanticscholar.org
Steric Hindrance: The three bulky substituents (two allyl, one propargyl) around the nitrogen atom in the target molecule create significant steric hindrance, which can slow the rate of the SN2 reaction compared to less hindered amines like trimethylamine. rsc.org
Alkyl Halide: The reactivity of the alkylating agent follows the typical SN2 trend, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. d-nb.info
Solvent: Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are often used to facilitate the reaction by stabilizing the charged transition state. semanticscholar.org
The reaction results in the formation of a positively charged quaternary ammonium cation with the halide as the counter-anion, significantly altering the physical properties (e.g., solubility) of the parent amine.
Nucleophilic Catalysis by the Amine Moiety
Tertiary amines are widely used as nucleophilic catalysts in organic synthesis, for example, in acylation reactions. The catalytic cycle typically involves the nucleophilic amine attacking an electrophile (e.g., an acyl chloride or anhydride) to form a highly reactive cationic intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile (like an alcohol), which releases the product and regenerates the amine catalyst.
The efficacy of a tertiary amine as a nucleophilic catalyst depends on a balance of its nucleophilicity and its ability to act as a good leaving group. The basicity of the amine is also a factor; the pKa of the structurally similar triallylamine is 8.31, indicating it is a moderately strong base. While this compound is not a classic example of a highly active nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) due to greater steric bulk, its basic and nucleophilic character allows it to play a catalytic role in certain transformations. For instance, triallylamine has been proposed for use as a catalyst in the production of polyesters and as an initiator for the polymerization of butadiene, roles that rely on the reactivity of the tertiary amine moiety.
Coordination Chemistry of the Amine Nitrogen with Metal Centers
In addition to the amine nitrogen, the propynyl (alkyne) and propenyl (alkene) groups represent potential sites for π-coordination with transition metals. However, this interaction is not always observed. For instance, in a study of copper(II) complexes with a different ligand system, N-propargyl cyclam, X-ray crystallography revealed that the N-propargyl group did not coordinate with the copper(II) center. ucl.ac.uk This suggests that while π-coordination is possible, it is not guaranteed and can be influenced by the steric and electronic environment of the primary ligand framework. ucl.ac.uk The specific modes of coordination for this compound with various metal centers remain an area for future investigation.
Cascade and Tandem Reactions Incorporating Multiple Functional Groups
The strategic arrangement of alkyne and alkene functionalities within this compound makes it a prime candidate for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures in a single synthetic operation. rsc.org Although specific studies employing this exact molecule are not prominent, the broader classes of propargylamines and enynes are well-known participants in such transformations.
Cascade reactions involving propargylamines are a powerful tool for building diverse nitrogen-containing heterocycles. nih.gov Depending on the catalyst and reaction conditions, various cyclization pathways can be initiated. For example, transition metals like palladium, rhodium, and gold are frequently used to catalyze the cycloisomerization or cycloaddition of substrates containing both amine and alkyne groups.
Examples of Related Cascade Reactions:
Palladium-Catalyzed Cyclization: N-propargyl arylamines have been shown to undergo palladium-catalyzed 5-exo-dig cyclization/etherification cascade reactions to form polysubstituted furans. rsc.org
Rhodium-Catalyzed Cycloisomerization: Rhodium catalysts have been effectively used to convert N-propargyl enamine derivatives into six-membered azacycles. nih.govresearchgate.net
Pauson-Khand Reaction: The Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for forming cyclopentenones and can be performed in a tandem fashion to construct complex polycyclic systems. nih.govclockss.org
The presence of three unsaturated groups (one yne, two enes) in this compound suggests its potential for complex intramolecular cyclizations, such as ene-yne or diene-yne reactions, which could lead to the formation of intricate bicyclic or polycyclic amine derivatives. However, detailed research findings documenting these specific pathways for this compound are not currently available.
Polymerization and Macromolecular Architectures Derived from N 2 Propynyl N,n Di 2 Propenyl Amine
Mechanisms of Polymerization
The polymerization of N-(2-propynyl)-N,N-di(2-propenyl)amine can be approached through different radical-mediated pathways. While direct homopolymerization of the allyl and propargyl groups presents challenges, "click" chemistry approaches offer a more controlled and efficient route to polymer synthesis.
Conventional free radical polymerization of monomers containing allyl groups is often inefficient. This is primarily due to degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position, leading to the formation of a stable, less reactive allyl radical. This process results in low polymerization rates and the formation of oligomers rather than high molecular weight polymers. Similarly, the propargyl group can also participate in side reactions that hinder polymerization.
A more effective approach to harnessing the reactivity of the allyl and propargyl groups under radical conditions is through thiol-ene and thiol-yne reactions. These "click" chemistry reactions are highly efficient and proceed via a radical-mediated mechanism.
Thiol-ene reaction : A thiol adds across the double bond of the allyl groups in an anti-Markovnikov fashion. The reaction is initiated by a radical species, which abstracts a hydrogen from the thiol to generate a thiyl radical. This thiyl radical then adds to the allyl double bond, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain. nih.gov
Thiol-yne reaction : This reaction is analogous to the thiol-ene reaction but involves the propargyl group. A key feature is that each alkyne can react sequentially with two thiol molecules, first forming a vinyl sulfide (B99878) and then a dithioether. nih.gov This double addition allows for the creation of highly cross-linked structures. nih.govd-nb.info
The general mechanism for these radical-mediated reactions is depicted below:
Thiol-Ene Reaction Mechanism
| Step | Description |
|---|---|
| Initiation | A radical initiator generates a thiyl radical (RS•) from a thiol (RSH). |
| Propagation | 1. The thiyl radical adds to the allyl double bond of this compound. |
| 2. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the thioether product and regenerating a thiyl radical. |
| Termination | Radicals combine to terminate the reaction. |
Thiol-Yne Reaction Mechanism
| Step | Description |
|---|---|
| Initiation | A radical initiator generates a thiyl radical (RS•) from a thiol (RSH). |
| Propagation Cycle 1 | 1. The thiyl radical adds to the propargyl triple bond to form a vinyl sulfide radical. |
| 2. This radical abstracts a hydrogen from a thiol, yielding a vinyl sulfide and a new thiyl radical. | |
| Propagation Cycle 2 | 1. A second thiyl radical adds to the double bond of the vinyl sulfide. |
| 2. The resulting dithioether radical abstracts a hydrogen from a thiol, forming the final dithioether product and regenerating a thiyl radical. |
| Termination | Radicals combine to terminate the reaction. |
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to synthesize polymers with well-defined molecular weights and low dispersity. nih.govdokumen.pub While direct CRP of this compound is not extensively documented, these methods could be hypothetically applied, particularly in copolymerizations or in conjunction with thiol-click reactions. For instance, a polymer with pendant thiol groups could be synthesized via CRP and subsequently cross-linked using this compound. Conversely, the monomer could be partially functionalized with a CRP initiating site to grow polymer chains from it.
Thiol-ene and thiol-yne polymerizations are exceptionally well-suited for photo-initiation. nih.govd-nb.info The reactions can be triggered by UV light in the presence of a photoinitiator, which cleaves to form radicals. nih.gov This method offers several advantages, including rapid curing at ambient temperature, low energy consumption, and spatiotemporal control over the polymerization process. The kinetics of photopolymerization can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). researchgate.net The high efficiency and orthogonality of photo-initiated thiol-click reactions make them ideal for creating patterned surfaces and complex microstructures.
Formation of Cross-linked Polymeric Networks
The trifunctionality of this compound makes it an excellent cross-linking agent. When reacted with multifunctional thiols, such as dithio- or trithiols, dense polymer networks can be readily formed. nih.govresearchgate.net The thiol-ene and thiol-yne reactions provide a pathway to create these networks with high control over the cross-linking density. researchgate.net
For example, the reaction of this compound with a dithiol would lead to a cross-linked structure where the amine monomer acts as a junction point. The extent of cross-linking can be tuned by adjusting the stoichiometry of the reactants. The ability of the propargyl group to react with two thiol molecules further enhances the potential for high cross-link density. nih.gov
Illustrative Cross-linking Reaction Parameters
| Monomer | Co-reactant | Molar Ratio (Amine:Thiol) | Initiator | Resulting Structure |
|---|---|---|---|---|
| This compound | 1,2-Ethanedithiol | 2:3 | Photoinitiator | Cross-linked network via thiol-ene reaction |
Synthesis of Branched Polymers and Dendrimers
The structure of this compound is analogous to an AB3 type monomer, where the amine core represents the central point and the three unsaturated groups are the reactive functionalities. This makes it a suitable building block for the synthesis of hyperbranched polymers and dendrimers. nih.govmdpi.com
Hyperbranched polymers can be synthesized in a one-pot reaction, often leading to materials with a high degree of branching, globular shape, low viscosity, and high solubility. instras.com Dendrimers, on the other hand, are perfectly branched macromolecules synthesized in a stepwise manner, allowing for precise control over their size and surface functionality. nih.gov
The synthesis of dendrimers using this compound as a building block can be envisioned through both divergent and convergent strategies, likely employing thiol-click chemistry for the generation-building steps.
Divergent Approach : Synthesis starts from a multifunctional core molecule. This compound could be attached to this core, followed by the reaction of its allyl and propargyl groups with a molecule that introduces new branching points. This process is repeated to build successive generations. For example, a thiol-containing molecule with protected functional groups could be added, and after deprotection, these new groups would be available for the next generation of growth.
Convergent Approach : In this method, the dendrimer branches (dendrons) are synthesized first and then attached to a central core in the final step. This compound could serve as the starting point for a dendron. For instance, one of its functional groups could be selectively reacted to attach to a growing dendron, leaving the other two for subsequent reactions to build the next layer of the branch.
Comparison of Dendrimer Synthesis Approaches
| Approach | Starting Point | Growth Direction | Key Feature | Potential Challenge |
|---|---|---|---|---|
| Divergent | Multifunctional core | Core to periphery | Can produce large quantities. | Accumulation of defects in higher generations. |
| Convergent | Periphery of dendrons | Periphery to core | Easier to purify and characterize dendrons. | Can be more challenging for synthesizing high-generation dendrimers due to steric hindrance in the final coupling step. |
Hyperbranched Polymer Architectures
There is no available research on the synthesis or characterization of hyperbranched polymers derived from this compound.
Copolymers Incorporating this compound Monomers
No studies were found that describe the copolymerization of this compound with other monomers.
Post-Polymerization Functionalization via "Click Chemistry"
There is no information available regarding the post-polymerization functionalization of polymers synthesized from this compound using "click chemistry" or any other modification technique.
Advanced Materials Applications and Functional Composites
High-Performance Polymers with Tunable Properties
The unique combination of a terminal alkyne (propynyl group) and two terminal alkenes (propenyl groups) within a single molecule suggests its potential as a versatile cross-linking agent or monomer. The presence of multiple reactive sites could theoretically allow for the formation of complex, three-dimensional polymer networks.
Mechanical Reinforcement and Network Formation
In theory, the allyl groups could undergo free-radical polymerization, while the propargyl group could participate in reactions like click chemistry or thermal cross-linking. This dual reactivity could lead to the formation of highly cross-linked polymers. The density of these cross-links would directly influence the mechanical properties of the resulting material, such as its stiffness, strength, and toughness. However, no studies have been found that demonstrate this for N-(2-Propynyl)-N,N-di(2-propenyl)amine.
Thermal Stability Enhancement in Polymeric Systems
The introduction of a rigid, highly cross-linked network can enhance the thermal stability of a polymer by restricting chain mobility at elevated temperatures. The nitrogen atom and the unsaturated groups in this compound could potentially contribute to char formation upon heating, which is a mechanism for improving fire retardancy and thermal stability. This remains a hypothetical application without specific experimental data.
Functional Materials with Responsive Characteristics
The amine functionality and the reactive unsaturated groups could serve as anchor points for the attachment of other functional molecules, leading to materials with responsive properties.
Polymeric Scaffolds for Sensing and Actuation
Polymeric scaffolds with tailored porosity and surface chemistry are essential for sensing and actuation devices. While the reactive groups of this compound could be used to create such scaffolds and subsequently functionalize them with sensing elements, there is no literature to support its use in this context.
Smart Materials Incorporating this compound Derivatives
"Smart materials" can respond to external stimuli such as pH, temperature, or light. The amine group in the molecule could impart pH-responsiveness. Furthermore, the propynyl (B12738560) and propenyl groups could be used to incorporate other stimulus-responsive moieties. Again, this is a theoretical possibility that has not been demonstrated in published research for this specific compound.
Development of Hybrid Materials and Nanocomposites
The reactive functional groups of this compound could be utilized to covalently bond to the surface of nanoparticles or other reinforcing agents, creating organic-inorganic hybrid materials. This could lead to improved dispersion of the filler within the polymer matrix and enhanced interfacial adhesion, which are critical for the performance of nanocomposites. However, no studies detailing the use of this compound in the development of such materials have been identified.
Surface Modification of Inorganic Nanoparticles and Substrates
The unique trifunctional structure of this compound, featuring one propargyl and two allyl groups, presents a versatile platform for the surface modification of a variety of inorganic nanoparticles and substrates. The lone pair of electrons on the nitrogen atom allows for strong coordination to the surface of metal and metal oxide nanoparticles, such as gold, silver, silica (B1680970), and titania. This initial physisorption or chemisorption can be further stabilized through covalent bonding.
The propargyl group can readily participate in "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching other molecules to the nanoparticle surface. The allyl groups offer pathways for further functionalization through thiol-ene reactions or polymerization, enabling the grafting of polymer chains from the surface.
While no studies have specifically utilized this compound for this purpose, the principles of surface modification using similar amine-containing molecules are well-established. For instance, amine-functionalized silica nanoparticles have been extensively studied for various applications. nih.govgeandr.comijcce.ac.irnih.gov The general approach involves the reaction of organosilanes containing amine groups with the hydroxyl groups on the silica surface.
Table 1: Potential Strategies for Surface Modification using this compound
| Substrate Type | Anchoring Group | Available Functional Groups for Further Reaction | Potential Applications |
| Silica (SiO₂) | Amine (via silanization) | Propargyl, Di-allyl | Drug delivery, catalysis, composite materials |
| Gold (Au) | Amine (thiol-ene reaction on allyl) | Propargyl, Allyl | Sensing, electronics, catalysis |
| Titania (TiO₂) | Amine | Propargyl, Di-allyl | Photocatalysis, coatings |
| Iron Oxide (Fe₃O₄) | Amine | Propargyl, Di-allyl | Magnetic separation, bio-imaging |
Integration into Polymer Matrices for Enhanced Performance
The multifunctional nature of this compound makes it an excellent candidate for integration into polymer matrices as a crosslinking agent or a functional monomer. The presence of three reactive unsaturated groups allows for the formation of a dense crosslinked network when copolymerized with other monomers. This can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymer composite.
The propargyl and allyl groups can undergo polymerization through various mechanisms, including free radical, cationic, and coordination polymerization. This versatility allows for its incorporation into a wide range of polymer systems, such as acrylates, styrenes, and epoxies.
Although direct research on this compound in polymer composites is not available, the use of other multifunctional crosslinkers is a common strategy to improve polymer properties. For example, various crosslinkers are used in dental composites to achieve high mechanical strength and durability. nih.govmdpi.com
Catalytic Polymers and Supported Catalysts
The amine functionality and the unsaturated side groups of this compound make it a promising building block for the synthesis of catalytic polymers and for the immobilization of homogeneous catalysts.
Polymers synthesized from or functionalized with this amine can act as macromolecular ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, while the polymer backbone provides a local environment that can influence the catalyst's activity and selectivity. The propargyl and allyl groups can be used to polymerize the ligand, creating a solid, recyclable catalyst support.
While specific examples involving this compound are not found in the literature, the development of polymer-supported catalysts is an active area of research. For instance, porous organic polymers have been used to support palladium catalysts for various chemical transformations. researchgate.net Similarly, polymers with amine functionalities have been explored as organocatalysts. nih.gov The synthesis of nitrogen-rich porous organic polymers from monomers like tripropargylamine (B1585275) has been shown to be effective for catalytic applications such as CO2 conversion. elsevierpure.com
Table 2: Potential Catalytic Applications of this compound-based Materials
| Catalyst Type | Role of the Amine | Functional Groups for Immobilization/Polymerization | Potential Catalytic Reactions |
| Polymer-supported Metal Catalyst | Ligand for metal center | Propargyl, Di-allyl | Cross-coupling reactions, hydrogenation, oxidation |
| Organocatalyst | Basic catalytic site | Propargyl, Di-allyl | Knoevenagel condensation, Michael addition |
| Metal-Organic Framework (MOF) Precursor | N-donor ligand | Propargyl, Di-allyl | Gas separation, heterogeneous catalysis |
Emerging Research Directions and Future Outlook
Novel Synthetic Routes for N-(2-Propynyl)-N,N-di(2-propenyl)amine
Traditional synthesis of propargylamines and allylamines often involves the nucleophilic substitution of corresponding halides, such as propargyl bromide and allyl bromide, with an amine. researchgate.netarkat-usa.org While effective, these methods can suffer from poor regioselectivity and the generation of stoichiometric amounts of salt waste. arkat-usa.org Research is now moving towards more elegant and efficient catalytic and one-pot strategies.
Novel synthetic approaches under investigation aim to improve yield, selectivity, and process efficiency. These include:
Transition Metal-Catalyzed Reactions: The development of catalytic systems, potentially using metals like palladium, copper, or ruthenium, could enable the direct coupling of diallylamine (B93489) with propargyl alcohol derivatives or even acetylene (B1199291) gas. Such methods could offer higher atom economy and milder reaction conditions.
Multi-Component Reactions (MCRs): One-pot MCRs, such as A3 coupling (aldehyde-alkyne-amine), represent a powerful strategy for the synthesis of propargylamines. researchgate.net A novel variant of this reaction could potentially be designed to incorporate the diallyl functionality, streamlining the synthesis into a single, highly efficient step.
Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can enhance reaction rates, improve safety, and facilitate scale-up. Adapting the synthesis of this compound to a flow process could represent a significant advancement in its production.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Conventional Alkylation | Stepwise reaction of diallylamine with a propargyl halide (e.g., propargyl bromide) in the presence of a base. | Utilizes readily available starting materials. | Formation of quaternary ammonium (B1175870) salt byproducts, generation of salt waste, potential for low regioselectivity. arkat-usa.org |
| Catalytic C-N Coupling | Direct coupling of diallylamine with a propargyl precursor (e.g., propargyl alcohol) using a transition metal catalyst. | High atom economy, milder reaction conditions, reduced waste. | Catalyst cost, sensitivity, and removal from the final product. |
| One-Pot Multi-Component Synthesis | A convergent approach combining multiple starting materials in a single reaction vessel to form the target molecule. | High efficiency, reduced purification steps, operational simplicity. researchgate.net | Requires careful optimization of reaction conditions to avoid side reactions. |
Exploration of Unconventional Reaction Pathways and Mechanisms
The presence of both alkyne and alkene functionalities opens the door to complex and unconventional reaction pathways that are not possible with simpler amines. Research is beginning to explore these possibilities to create novel molecular architectures.
Intramolecular Cycloadditions: Under thermal or catalytic conditions, the molecule could potentially undergo intramolecular [2+2+2] cycloadditions, where the alkyne and two alkene groups react to form complex polycyclic amine structures. researchgate.net Such reactions are highly efficient in building molecular complexity.
Radical-Mediated Cascade Reactions: The alkene moieties are susceptible to radical addition. A cascade process could be initiated where a radical adds to one of the double bonds, followed by an intramolecular cyclization involving the alkyne or the second alkene, leading to heterocyclic compounds. mdpi.com
Carbene-Mediated Transformations: Recent studies have shown that carbenes can be generated from the reaction of nucleophilic and electrophilic alkynes. nih.gov It is conceivable that this compound could react with an electrophilic alkyne to form a carbene intermediate, which could then undergo various insertions or cyclization reactions to yield unique nitrogen-containing heterocycles. nih.gov
Mechanistic Studies: Detailed mechanistic studies using computational modeling and kinetic analysis are crucial to understand and control these complex transformations. For instance, investigating the potential for amine radical cation intermediates could reveal new pathways for selective functionalization. researchgate.net
Integration into Advanced Manufacturing Techniques (e.g., 3D Printing)
Advanced manufacturing, particularly 3D printing (additive manufacturing), relies on the development of specialized polymers with tailored properties. This compound is a prime candidate for use as a monomer or cross-linking agent in photopolymer resins for techniques like stereolithography (SLA) or digital light processing (DLP).
Its trifunctionality allows for the formation of densely cross-linked polymer networks upon curing. This high cross-link density can impart exceptional properties to the final 3D-printed object, such as:
High Thermal Stability: The rigid network structure can resist deformation at elevated temperatures.
Enhanced Mechanical Strength: Increased cross-linking typically leads to higher tensile strength and modulus.
Superior Chemical Resistance: A dense network minimizes swelling and degradation when exposed to solvents and other chemicals, a property valued in materials like polypropylene (B1209903) used in some 3D printing applications. nih.gov
By incorporating this monomer into resin formulations, it may be possible to print objects for demanding applications in aerospace, automotive, and chemical processing industries where high performance is a prerequisite.
Sustainable and Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. researchgate.netmdpi.com
Green Synthesis: Future synthetic routes will likely focus on the 12 principles of green chemistry. nih.gov This includes maximizing atom economy, utilizing catalysts instead of stoichiometric reagents, and using environmentally benign solvents like water or supercritical CO₂, or even performing reactions under solvent-free conditions. polimi.itmdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable route that operates under mild conditions with high selectivity. nih.gov
Sustainable Applications: In its application, the compound can contribute to sustainability goals. As a highly efficient cross-linker, its use could lead to the production of more durable and long-lasting materials, extending product life and reducing waste. Furthermore, the alkyne handle provides a site for "click" chemistry, which could be used to design materials that are more easily recycled or degraded under specific conditions by incorporating cleavable linkages.
Synergistic Applications Leveraging Both Alkyne and Alkene Functionalities
The most exciting future prospect for this compound lies in the synergistic or orthogonal use of its alkyne and alkene groups. schoolwires.net Orthogonal reactions are those that can be performed in the same pot without interfering with each other, allowing for precise control over the modification of the molecule in a stepwise manner.
The alkyne group is ideal for click reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or radical-mediated thiol-yne reactions. nih.gov The alkene groups are readily functionalized via radical thiol-ene reactions, polymerization, or various addition reactions. mdpi.com This dual reactivity allows for the creation of highly complex and functional materials through sequential modification.
Potential synergistic applications include:
Advanced Polymer Architectures: One could first polymerize the allyl groups via radical polymerization to form a linear or branched polymer, leaving the propargyl groups as pendant functionalities along the polymer backbone. These alkyne groups can then be used to graft side chains or cross-link the polymer chains via a CuAAC reaction.
Surface Modification: A surface could first be functionalized with the molecule via the alkyne group (e.g., reacting with an azide-modified surface). The pendant allyl groups would then be available for further modification, such as grafting polymers from the surface using thiol-ene chemistry.
Hydrogel Formation: This molecule could serve as a cross-linker in hydrogel formation. For instance, a thiol-containing polymer could be cross-linked via a thiol-ene reaction with the allyl groups, while the alkyne groups remain available for later bio-conjugation with targeting ligands or therapeutic molecules.
Table 2: Potential Orthogonal Reaction Schemes for this compound
| Reaction on Alkene Groups | Orthogonal Reaction on Alkyne Group | Potential Application |
|---|---|---|
| Radical Thiol-Ene Addition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stepwise synthesis of functional block copolymers or bioconjugates. |
| Free Radical Polymerization | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Creating cross-linked polymer networks with post-functionalization capabilities in biological systems. |
| Epoxidation | Radical Thiol-Yne Addition | Development of multifunctional resins and composites with tunable properties. |
| Hydroboration-Oxidation | Sonogashira Coupling | Synthesis of complex small molecules and pharmaceutical intermediates. |
Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
